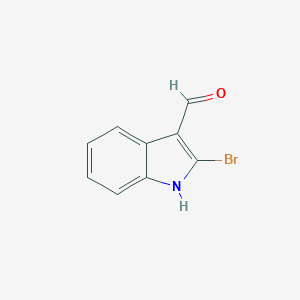

2-bromo-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-7(5-12)6-3-1-2-4-8(6)11-9/h1-5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIRLVLFYTTULCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70326926 | |

| Record name | 2-bromo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119910-45-1 | |

| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119910-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70326926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-1H-indole-3-carboxaldehyde | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040147 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2-bromo-1H-indole-3-carbaldehyde from 2-bromoindole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-bromo-1H-indole-3-carbaldehyde from 2-bromoindole, a key transformation for the generation of versatile intermediates in pharmaceutical and materials science research. The primary and most effective method for this conversion is the Vilsmeier-Haack reaction, which facilitates the formylation of the electron-rich indole ring system.

Reaction Principle: The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a Vilsmeier reagent. This reagent, a substituted chloroiminium salt, is typically generated in situ from a tertiary amide, such as N,N-dimethylformamide (DMF), and an acid halide, most commonly phosphorus oxychloride (POCl₃).

The reaction mechanism proceeds in two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent. Subsequently, the electron-rich 2-bromoindole attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. This intermediate is then hydrolyzed during the workup step to yield the final aldehyde product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value | Reference |

| Reactants | ||

| 2-bromoindole | 1.0 equivalent | Generic Protocol |

| N,N-Dimethylformamide (DMF) | Solvent & Reagent | [1] |

| Phosphorus oxychloride (POCl₃) | 1.1 - 1.5 equivalents | Generic Protocol |

| Reaction Conditions | ||

| Temperature | 0 °C to reflux | [1] |

| Reaction Time | 6 - 10 hours | [1] |

| Product Information | ||

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.06 g/mol | [2] |

| Purity | >97% (typical) |

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound via the Vilsmeier-Haack reaction.

Materials and Reagents:

-

2-bromoindole

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Sodium carbonate (Na₂CO₃), saturated aqueous solution

-

Deionized water

-

Recrystallization solvent (e.g., ethanol or ethyl acetate)

-

Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, filtration apparatus)

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice bath. To the cooled and stirred DMF, add phosphorus oxychloride (POCl₃) dropwise over a period of 30-45 minutes, ensuring the temperature remains below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 2-bromoindole in a minimal amount of anhydrous DMF in a separate flask. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature, stirring for 1-2 hours. Subsequently, heat the mixture to reflux and maintain this temperature for 5-8 hours.[1] Monitor the reaction progress using an appropriate technique such as thin-layer chromatography (TLC).

-

Workup and Isolation: Upon completion of the reaction, cool the mixture to room temperature and then carefully pour it onto crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium carbonate until the pH reaches 8-9.[1] A solid precipitate of the crude product should form.

-

Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold deionized water. Dry the solid product under vacuum. For further purification, recrystallize the crude this compound from a suitable solvent, such as ethanol or ethyl acetate, to yield the pure product as a solid.

Visualizations

The following diagrams illustrate the key processes in the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Experimental workflow for the synthesis and purification.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-bromo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-bromo-1H-indole-3-carbaldehyde is a halogenated derivative of indole-3-carbaldehyde, a versatile heterocyclic compound. Its unique structural features, including the indole scaffold, a bromine substituent at the 2-position, and a carbaldehyde group at the 3-position, make it a valuable building block in synthetic organic chemistry and a compound of interest in medicinal chemistry. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, details relevant experimental protocols, and explores its potential biological significance through signaling pathway diagrams.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reactivity, and potential biological applications. The following table summarizes the available quantitative data.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | [1] |

| Molecular Weight | 224.05 g/mol | [1] |

| Melting Point | 230 °C | [2] |

| Boiling Point | 385.2 ± 22.0 °C (Predicted) | [2] |

| Water Solubility | 0.79 g/L (Predicted) | N/A |

| logP | 2.55 (Predicted) | N/A |

| pKa (Strongest Acidic) | 11.56 (Predicted) | N/A |

| Appearance | White to off-white solid | N/A |

| Solubility | Soluble in organic solvents such as ethanol, dichloromethane, and dimethylformamide; limited solubility in water.[1] | N/A |

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and purity assessment of this compound. While a comprehensive spectral analysis is beyond the scope of this guide, typical analytical techniques employed for its characterization include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the chemical structure and connectivity of the molecule.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern, confirming the compound's identity.

-

Infrared (IR) Spectroscopy: Helps to identify the functional groups present, such as the N-H stretch of the indole ring and the C=O stretch of the aldehyde.

Experimental Protocols

Synthesis via Vilsmeier-Haack Reaction

A common method for the synthesis of this compound is the Vilsmeier-Haack reaction, which involves the formylation of 2-bromoindole.

Materials:

-

2-bromoindole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Saturated sodium bicarbonate solution

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-neck round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool anhydrous DMF in an ice bath. Slowly add phosphorus oxychloride dropwise to the cooled DMF with constant stirring. The temperature should be maintained below 5°C. The formation of the Vilsmeier reagent (chloromethylene dimethylammonium chloride) is an exothermic reaction.

-

Formylation Reaction: Dissolve 2-bromoindole in an anhydrous solvent like DCM in a separate flask. Slowly add the prepared Vilsmeier reagent to the 2-bromoindole solution at 0°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Isolation and Purification: The crude product will precipitate out of the solution. Collect the solid by filtration, wash it with cold water, and dry it. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Biological Significance and Potential Signaling Pathways

While this compound itself is primarily a synthetic intermediate, its structural motif and the broader class of brominated indole-3-carboxaldehydes have garnered attention for their potential biological activities.

Quorum Sensing Inhibition

Quorum sensing is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. This process is often involved in virulence factor production and biofilm formation. Brominated indole-3-carboxaldehydes are being investigated as potential inhibitors of quorum sensing, which could represent a novel anti-virulence strategy.

References

2-bromo-1H-indole-3-carbaldehyde CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-1H-indole-3-carbaldehyde, a versatile heterocyclic building block with significant potential in medicinal chemistry and materials science. This document covers its fundamental properties, synthesis, reactivity, and its role as a precursor to bioactive molecules.

Core Compound Data

The fundamental physicochemical properties of this compound are summarized below, providing essential data for its handling, characterization, and use in synthetic applications.

| Property | Value |

| CAS Number | 119910-45-1 |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| Appearance | Solid |

| Purity | Typically >95% |

Synthesis of this compound

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This electrophilic substitution reaction introduces a formyl group onto an electron-rich aromatic ring, in this case, 2-bromoindole.

Experimental Protocol: Vilsmeier-Haack Formylation

A detailed protocol for the synthesis of indole-3-carboxaldehyde derivatives via the Vilsmeier-Haack reaction is outlined below. This can be adapted for the synthesis of the 2-bromo derivative from 2-bromoindole.

Materials:

-

2-bromoindole

-

Anhydrous dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated sodium carbonate solution

-

Ice

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a stirrer and a dropping funnel, cool anhydrous DMF in an ice-salt bath. Slowly add phosphorus oxychloride dropwise to the stirred DMF, maintaining a low temperature.

-

Reaction with 2-bromoindole: Prepare a solution of 2-bromoindole in anhydrous DMF. Add this solution dropwise to the Vilsmeier reagent.

-

Reaction Completion: After the addition is complete, heat the reaction mixture, for instance, in a boiling water bath, for approximately one hour.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution by slowly adding a saturated solution of sodium carbonate with vigorous stirring until the product precipitates.

-

Isolation and Purification: Collect the solid precipitate by filtration. Wash the product with water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.

Chemical Reactivity and Synthetic Applications

This compound is a valuable intermediate due to its two reactive sites: the aldehyde group and the bromine atom. This allows for a variety of subsequent chemical transformations.

Condensation Reactions

The aldehyde functional group readily undergoes condensation reactions with nucleophiles such as amines, hydrazines, and semicarbazides to form imines (Schiff bases), hydrazones, and semicarbazones, respectively. These derivatives are often investigated for their biological activities.

Example Experimental Protocol: Synthesis of a Thiosemicarbazone Derivative

The following protocol describes the synthesis of a thiosemicarbazone from a brominated indole-3-carbaldehyde, which is a common reaction for this class of compounds[1].

Materials:

-

5-bromo-1H-indole-3-carbaldehyde

-

Thiosemicarbazide

-

Ethanol

Procedure:

-

Dissolve equimolar amounts of 5-bromo-1H-indole-3-carbaldehyde and thiosemicarbazide in ethanol.

-

Heat the reaction mixture under reflux for one hour.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting solid product from ethanol to yield the pure thiosemicarbazone derivative[1].

Multicomponent Reactions

This compound is an excellent substrate for multicomponent reactions, which allow for the rapid construction of complex molecular scaffolds in a single step. For instance, it can be used in the synthesis of pyrimido[4,5-b]indoles, a class of compounds with known biological activities[2][3].

Example Experimental Protocol: Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles

A study by Li et al. (2023) outlines a four-component synthesis using indole-3-carboxaldehydes. While the specific use of the 2-bromo derivative is not detailed, the general procedure can be adapted. The reaction involves an indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium iodide as the nitrogen source[2]. The use of 5-bromo-1H-indole-3-carbaldehyde in this reaction yielded the corresponding product in 71% yield[2].

Biological Significance and Therapeutic Potential

Derivatives of indole-3-carbaldehyde are known to exhibit a wide range of biological activities, making this compound a key starting material for the development of new therapeutic agents.

Anticancer Activity

Many indole derivatives, including those synthesized from substituted indole-3-carbaldehydes, have been investigated for their anticancer properties[4][5][6]. The mechanism of action often involves the inhibition of key cellular processes in cancer cells.

Experimental Protocol: In Vitro Anticancer Activity Assay (MTT Assay)

A common method to assess the cytotoxic effects of new compounds on cancer cell lines is the MTT assay.

Procedure:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, MDA-MB-468) in 96-well plates at a suitable density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized indole derivatives for a specified period (e.g., 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Quorum Sensing Inhibition

Indole and its derivatives have been shown to interfere with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence factor production and biofilm formation[7][8]. The bromination of indole carboxaldehydes has been found to enhance their quorum sensing inhibitory properties.

Experimental Protocol: Quorum Sensing Inhibition Assay

A common method to screen for QS inhibitors utilizes reporter strains of bacteria, such as Chromobacterium violaceum or Pseudomonas aeruginosa, which produce a pigment or a fluorescent protein under the control of a QS system.

Procedure:

-

Bacterial Culture: Grow the reporter strain in a suitable liquid medium.

-

Compound Addition: Add different concentrations of the test compounds to the bacterial culture.

-

Incubation: Incubate the cultures under appropriate conditions to allow for bacterial growth and QS-regulated gene expression.

-

Quantification: Measure the inhibition of the QS-regulated phenotype (e.g., violacein pigment production in C. violaceum or fluorescence in a GFP-based reporter strain).

-

Data Analysis: Determine the concentration of the compound that causes a significant reduction in the QS-regulated output.

Signaling Pathway Modulation

The biological effects of many bioactive compounds, including indole derivatives, are often mediated through the modulation of specific cellular signaling pathways. The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of the inflammatory response and cell survival and is a common target for anticancer and anti-inflammatory drugs[9][10][11][12].

References

- 1. 5-Bromo-1H-indole-3-carbaldehyde thiosemicarbazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. scholars.mssm.edu [scholars.mssm.edu]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole inhibits bacterial quorum sensing signal transmission by interfering with quorum sensing regulator folding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Multidrug-Resistant Biofilm, Quorum Sensing, Quorum Quenching, and Antibacterial Activities of Indole Derivatives as Potential Eradication Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. NF-κB - Wikipedia [en.wikipedia.org]

Navigating the Solubility of 2-bromo-1H-indole-3-carbaldehyde: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of 2-bromo-1H-indole-3-carbaldehyde, a pivotal intermediate in contemporary drug discovery and organic synthesis. This guide provides a comprehensive overview of its known solubility properties, detailed experimental protocols for quantitative determination, and its broader applications.

Introduction

This compound is a versatile heterocyclic compound widely employed as a building block in the synthesis of complex organic molecules. Its indole scaffold, substituted with a bromine atom and a carbaldehyde group, offers multiple reaction sites for chemical modification, making it a valuable precursor for novel therapeutic agents and functional materials. An understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, and formulation development. This technical guide consolidates the available solubility information and provides detailed methodologies for its empirical determination.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrNO | PubChem |

| Molecular Weight | 224.06 g/mol | PubChem |

| Appearance | Not specified (likely a solid) | - |

| Melting Point | Not available | - |

| Predicted Water Solubility | 0.79 g/L | FooDB[1] |

| LogP (predicted) | 2.5 | PubChem |

Solubility Profile

Qualitative Solubility

Published data and chemical supplier information indicate that this compound exhibits good solubility in several common organic solvents. It is generally described as being soluble in:

-

Ethanol

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

Conversely, it is reported to have limited solubility in water, a characteristic supported by its predicted water solubility value.

Quantitative Solubility Data

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following established methods are recommended. These protocols are general in nature and can be adapted for the specific compound and solvents of interest.

Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility.[2] It involves equilibrating an excess of the solid compound with the solvent over a defined period.

Principle: A supersaturated solution is created by adding an excess of the solid solute to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is measured.

Detailed Methodology:

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precise volume of the desired organic solvent (e.g., ethanol, acetonitrile, ethyl acetate). Ensure that a visible amount of undissolved solid remains.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to sediment. Alternatively, centrifuge the samples to pellet the excess solid.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To remove any remaining microscopic particles, it is crucial to filter the aliquot using a syringe filter (e.g., 0.22 µm PTFE filter for organic solvents).

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

-

Calculation: The determined concentration represents the thermodynamic solubility of the compound in the specific solvent at the given temperature.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Solubility Screening using UV-Vis Spectrophotometry

For more rapid, albeit potentially less precise, solubility screening across multiple solvents, a method based on UV-Vis spectrophotometry can be employed. This kinetic solubility measurement is often used in early-stage drug discovery.

Principle: A stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the test solvents. After a short incubation period, any precipitated material is removed by filtration, and the concentration of the dissolved compound is determined by measuring its UV absorbance.

Detailed Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble, such as dimethyl sulfoxide (DMSO).

-

Calibration Curve: Prepare a series of standard solutions of known concentrations by diluting the stock solution with the analytical solvent (this may be different from the test solvent). Measure the UV absorbance of each standard at the wavelength of maximum absorbance (λmax) to construct a calibration curve.

-

Sample Preparation: In a 96-well filter plate, add a small volume of the DMSO stock solution to each well, followed by the various organic test solvents.

-

Incubation: Seal the plate and shake at a constant temperature for a shorter period (e.g., 1-2 hours).

-

Filtration: Place the filter plate on a vacuum manifold and filter the contents into a 96-well UV-compatible collection plate.

-

Absorbance Measurement: Measure the UV absorbance of the filtrate in each well using a microplate reader at the predetermined λmax.

-

Solubility Calculation: Use the calibration curve to determine the concentration of the dissolved compound in each solvent.

Caption: High-Throughput Kinetic Solubility Screening Workflow.

Applications in Research and Development

The utility of this compound as a synthetic intermediate is well-documented. It serves as a precursor in the synthesis of a variety of biologically active molecules and fused heterocyclic systems. For instance, it is a key starting material for the synthesis of carbazoles and other complex indole derivatives.[3] Its application in medicinal chemistry is driven by the prevalence of the indole nucleus in many pharmaceutical agents. A thorough understanding of its solubility is critical for optimizing reaction conditions, facilitating product isolation and purification through crystallization, and for the development of formulations for biological screening.

Conclusion

This compound is a compound of significant interest to the chemical and pharmaceutical sciences. While qualitative data suggests its solubility in common organic solvents, a notable gap exists in the availability of precise, quantitative solubility data. This guide provides robust, established experimental protocols that researchers can employ to generate this critical data for their specific applications. The generation and dissemination of such data would be a valuable contribution to the scientific community, aiding in the continued exploitation of this versatile synthetic building block.

References

Spectroscopic Data of 2-bromo-1H-indole-3-carbaldehyde: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 2-bromo-1H-indole-3-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. Below is a summary of the predicted proton (¹H) and carbon-13 (¹³C) NMR data for this compound. The predicted values are based on the analysis of structurally similar indole derivatives.

¹H NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~10.0 | s | - | H-1' (Aldehyde) |

| ~9.0 | br s | - | N-H |

| ~8.2 | d | ~8.0 | H-4 |

| ~7.5 | d | ~8.0 | H-7 |

| ~7.3-7.4 | m | - | H-5, H-6 |

¹³C NMR Data (Predicted)

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C-1' (Aldehyde) |

| ~138.0 | C-7a |

| ~128.0 | C-3a |

| ~125.0 | C-6 |

| ~124.0 | C-5 |

| ~122.0 | C-4 |

| ~115.0 | C-2 |

| ~112.0 | C-7 |

| ~110.0 | C-3 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The following table summarizes the expected characteristic absorption bands for this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2850, ~2750 | Medium | Aldehyde C-H Stretch |

| ~1650 | Strong | C=O Stretch (Aldehyde) |

| ~1600, ~1450 | Medium-Strong | C=C Stretch (Aromatic) |

| ~1100 | Medium | C-N Stretch |

| ~750 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound under electron ionization (EI) are presented below. The molecule has a monoisotopic mass of 222.9633 Da.[1]

| m/z | Relative Intensity | Assignment |

| 223/225 | High | [M]⁺ (Molecular ion peak, bromine isotopes) |

| 194/196 | Medium | [M-CHO]⁺ |

| 144 | Medium | [M-Br]⁺ |

| 116 | Medium | [M-Br-CO]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy

A solution of this compound (approximately 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube. The ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy

The IR spectrum of solid this compound can be obtained using the KBr pellet method. A small amount of the sample (1-2 mg) is ground with anhydrous potassium bromide (100-200 mg) to a fine powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and characterization of a chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

A Technical Guide to 2-Bromo-1H-indole-3-carbaldehyde for Chemical Research and Development

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the commercial availability, synthesis, and key chemical reactions of 2-bromo-1H-indole-3-carbaldehyde. This versatile building block is of significant interest in medicinal chemistry and materials science due to its utility in constructing complex heterocyclic scaffolds. This document offers detailed experimental protocols, quantitative data, and logical workflows to support researchers in its application.

Commercial Availability and Suppliers

This compound (CAS No. 119910-45-1) is readily available from a variety of commercial chemical suppliers. These companies offer a range of purities and quantities to suit laboratory-scale research and larger development projects. When procuring this chemical, it is crucial to obtain and review the supplier's Certificate of Analysis (CoA) and Safety Data Sheet (SDS) to ensure quality and safe handling.

Below is a summary of representative commercial suppliers and their typical product specifications. Please note that availability, pricing, and purity may vary.

| Supplier | Product Number | Purity | Available Quantities |

| Sigma-Aldrich | Varies by reseller | ≥97% | Varies |

| AChemBlock | S86443 | 95% | 250mg, 1g, 5g |

| Apollo Scientific | OR83446 | 97% | 100mg, 250mg, 1g, 5g, 25g |

| Ark Pharma Scientific | H-022578 | 95% | 25g |

| EvitaChem | EVT-319951 | >98% | Inquire for details |

| BLD Pharm | BD138379 | ≥97% | Inquire for details |

| Parchem | 22357 | Inquire for details | Inquire for details |

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and analysis.

| Property | Value |

| Molecular Formula | C₉H₆BrNO |

| Molecular Weight | 224.06 g/mol |

| CAS Number | 119910-45-1 |

| Appearance | Off-white to yellow or brown solid |

| Melting Point | 230 °C (with decomposition)[1] |

| Solubility | Soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and other polar organic solvents. Limited solubility in alcohols and chlorinated solvents. Insoluble in water. |

| Purity (Typical) | 95-98% |

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound, which are critical for reaction monitoring and product characterization.

¹H NMR (400 MHz, DMSO-d₆) - Representative Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~12.3 | br s | 1H | N-H |

| ~10.0 | s | 1H | CHO |

| ~8.2 | d | 1H | Ar-H |

| ~7.6 | d | 1H | Ar-H |

| ~7.4 | t | 1H | Ar-H |

| ~7.3 | t | 1H | Ar-H |

¹³C NMR (100 MHz, DMSO-d₆) - Representative Data

| Chemical Shift (δ) ppm | Assignment |

| ~185.0 | C=O (aldehyde) |

| ~138.0 | Ar-C |

| ~130.0 | Ar-C |

| ~125.0 | Ar-CH |

| ~124.0 | Ar-CH |

| ~122.0 | Ar-CH |

| ~120.0 | Ar-C |

| ~115.0 | Ar-C (C-Br) |

| ~113.0 | Ar-CH |

FT-IR (KBr) - Characteristic Peaks

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | broad | N-H stretch |

| ~1650 | strong | C=O stretch (aldehyde) |

| 1600-1450 | medium-strong | Aromatic C=C stretches |

| ~750 | strong | C-H bend (ortho-disubstituted) |

Experimental Protocols

Detailed methodologies for the synthesis and a key transformation of this compound are provided below. These protocols are based on established literature procedures and serve as a robust starting point for laboratory work.

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes the formylation of 2-bromoindole to yield the target compound.

Materials:

-

2-Bromoindole

-

Anhydrous Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Saturated aqueous sodium carbonate (Na₂CO₃) solution

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Preparation of the Vilsmeier Reagent: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, place anhydrous DMF. Cool the flask in an ice bath to 0-5 °C. Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred DMF, maintaining the temperature below 10 °C. Stir the resulting mixture at 0-5 °C for 30-40 minutes to form the Vilsmeier reagent.[2]

-

Formylation Reaction: Dissolve 2-bromoindole (1.0 equivalent) in a separate portion of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0-5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Subsequently, heat the mixture to 80-90 °C and maintain it at this temperature for 5-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[2]

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and then pour it onto crushed ice. Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium carbonate until the pH is between 8 and 9.[2] A solid precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold water. Dry the crude product under vacuum. For further purification, the solid can be recrystallized from a suitable solvent system, such as ethanol/water.[2]

Suzuki-Miyaura Cross-Coupling of this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid to form a 2-aryl-1H-indole-3-carbaldehyde derivative.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., anhydrous potassium carbonate, K₂CO₃, or sodium carbonate, Na₂CO₃)

-

Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for air-sensitive reactions

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask or a sealable reaction vial, add this compound (1.0 equivalent), the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Seal the vessel and evacuate and backfill it with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) to the reaction mixture via syringe.

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the specific substrates and conditions.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Signaling Pathways and Experimental Workflows

To visually represent the chemical transformations and experimental processes, the following diagrams have been generated using the DOT language.

Caption: Synthetic pathway for 2-aryl-1H-indole-3-carbaldehydes.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

The Aldehyde Group of 2-Bromo-1H-indole-3-carbaldehyde: An In-depth Technical Guide to its Reactivity and Synthetic Utility

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-1H-indole-3-carbaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and organic synthesis. The presence of both a reactive aldehyde functionality and a bromine atom on the indole scaffold provides a platform for diverse chemical transformations. This technical guide provides a comprehensive analysis of the reactivity of the aldehyde group in this compound, detailing its participation in key chemical reactions. This document includes a summary of quantitative data, detailed experimental protocols for seminal transformations, and visualizations of reaction workflows and the electronic landscape of the molecule.

Introduction

The indole nucleus is a privileged scaffold in a vast number of natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a cornerstone of drug discovery, enabling the modulation of biological activity. This compound presents a unique combination of reactive sites. The aldehyde group at the C3 position is a key electrophilic center, susceptible to a wide range of nucleophilic attacks and condensation reactions. The bromine atom at the C2 position, an electron-withdrawing group, influences the electron density of the indole ring, thereby modulating the reactivity of the aldehyde. This guide focuses specifically on the chemical transformations of the aldehyde group, providing a technical resource for its strategic utilization in complex molecule synthesis.

Electronic and Steric Effects on Aldehyde Reactivity

The reactivity of the aldehyde group in this compound is governed by a combination of electronic and steric factors. The indole ring itself is electron-rich, which can donate electron density to the aldehyde, slightly deactivating it towards nucleophilic attack compared to a simple aromatic aldehyde. However, the electron-withdrawing nature of the bromine atom at the C2 position counteracts this effect to some extent, enhancing the electrophilicity of the aldehyde carbon.

Caption: Electronic influences on the aldehyde group's reactivity.

Key Reactions of the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for a variety of chemical transformations, including condensation reactions, reductions, oxidations, and carbon-carbon bond-forming reactions.

Condensation Reactions

Condensation reactions are a cornerstone of the synthetic utility of this compound, allowing for the facile construction of new C-N and C-C bonds.

The Knoevenagel condensation involves the reaction of the aldehyde with active methylene compounds in the presence of a basic catalyst, such as piperidine, to yield α,β-unsaturated products.[2] These products are valuable intermediates for the synthesis of more complex heterocyclic systems.

Table 1: Knoevenagel Condensation of this compound with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Product | Yield (%) |

| Malononitrile | Piperidine | Ethanol | Room Temperature | 2-((2-Bromo-1H-indol-3-yl)methylene)malononitrile | 82-95[3][4] |

| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux | Ethyl 2-cyano-3-(2-bromo-1H-indol-3-yl)acrylate | ~80-90 (estimated) |

| Barbituric Acid | Piperidine | Ethanol | Reflux | 5-((2-Bromo-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione | Not specified |

The reaction of this compound with primary amines readily forms Schiff bases (imines). This reaction is often a key step in the synthesis of biologically active molecules.[1]

Reduction of the Aldehyde Group

The aldehyde can be selectively reduced to a primary alcohol, providing a different functional group for further synthetic elaboration.

Table 2: Reduction of this compound

| Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) |

| Sodium Borohydride (NaBH₄) | Methanol/Ethanol | 0 °C to Room Temperature | (2-Bromo-1H-indol-3-yl)methanol | 91-96[5] |

Oxidation of the Aldehyde Group

Oxidation of the aldehyde group provides access to the corresponding carboxylic acid, a valuable synthon for the preparation of amides and esters.

Table 3: Oxidation of this compound

| Oxidizing Agent | Solvent | Reaction Conditions | Product | Yield (%) |

| Potassium Permanganate (KMnO₄) | Acetone/Water | 0 °C to Room Temperature | 2-Bromo-1H-indole-3-carboxylic acid | ~70-80 (estimated) |

| Silver(I) Oxide (Ag₂O) | Ethanol/Water | Reflux | 2-Bromo-1H-indole-3-carboxylic acid | Not specified |

Wittig Reaction

The Wittig reaction allows for the conversion of the aldehyde into an alkene, providing a powerful tool for carbon-carbon bond formation and the introduction of diverse substituents. The stereoselectivity of the Wittig reaction is dependent on the nature of the phosphorane used.[6]

Table 4: Wittig Reaction of this compound

| Phosphonium Ylide | Base | Solvent | Reaction Conditions | Product | Yield (%) | Stereoselectivity |

| (Triphenylphosphoranylidene)acetonitrile | - | Toluene | Reflux | 3-(2-Bromo-1H-indol-3-yl)acrylonitrile | ~60-80 (estimated) | Predominantly E |

| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 °C to Room Temperature | 2-Bromo-3-vinyl-1H-indole | ~50-70 (estimated) | Z/E mixture |

Reductive Amination

Reductive amination provides a direct route to secondary and tertiary amines by reacting the aldehyde with an amine in the presence of a reducing agent. This is a highly valuable transformation in drug discovery for the synthesis of amine-containing scaffolds.

Table 5: Reductive Amination of this compound

| Amine | Reducing Agent | Solvent | Reaction Conditions | Product | Yield (%) |

| Benzylamine | Sodium triacetoxyborohydride (STAB) | Dichloromethane | Room Temperature | N-Benzyl-1-(2-bromo-1H-indol-3-yl)methanamine | 85-97[7] |

| Aniline | Sodium cyanoborohydride (NaBH₃CN) | Methanol | Room Temperature, acidic pH | N-(2-Bromo-1H-indol-3-ylmethyl)aniline | ~70-85 (estimated) |

Experimental Protocols

General Procedure for Knoevenagel Condensation with Malononitrile

Caption: Workflow for Knoevenagel condensation.

To a solution of this compound (1.0 mmol) and malononitrile (1.1 mmol) in ethanol (10 mL) is added a catalytic amount of piperidine (2-3 drops).[2] The reaction mixture is stirred at room temperature and the progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled in an ice bath, and the resulting precipitate is collected by filtration. The solid is washed with cold water and a small amount of cold ethanol to afford the pure product.

General Procedure for Reduction with Sodium Borohydride

To a solution of this compound (1.0 mmol) in methanol (10 mL) at 0 °C is added sodium borohydride (1.5 mmol) portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC). The reaction is then quenched by the slow addition of water. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified by column chromatography.

General Procedure for Reductive Amination with Benzylamine

To a solution of this compound (1.0 mmol) and benzylamine (1.1 mmol) in dichloromethane (15 mL) is added sodium triacetoxyborohydride (1.5 mmol). The reaction mixture is stirred at room temperature overnight. The reaction is then quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the desired N-benzylated amine.

Role in Drug Discovery and Development

Derivatives of indole-3-carbaldehyde have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The aldehyde functionality serves as a crucial anchor point for the synthesis of diverse libraries of compounds for biological screening. For instance, Schiff bases and other condensation products derived from indole-3-carbaldehydes have shown potent anticancer activity, often through the inhibition of tubulin polymerization or the modulation of key signaling pathways.[1]

While specific signaling pathway data for derivatives of this compound are not extensively documented, the broader class of indole-based compounds is known to interact with various cellular targets. For example, some indole derivatives have been shown to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.

Caption: Hypothetical inhibition of the NF-κB signaling pathway by an indole derivative.

Conclusion

The aldehyde group of this compound is a highly versatile and reactive functional group that serves as a cornerstone for the synthesis of a diverse array of complex molecules. Its participation in condensation reactions, reductions, oxidations, and various carbon-carbon bond-forming reactions makes it an invaluable tool for medicinal chemists and synthetic organic chemists. The electronic interplay between the indole nucleus and the C2-bromo substituent fine-tunes the reactivity of the aldehyde, allowing for its strategic manipulation in multi-step syntheses. A thorough understanding of the reaction conditions and protocols outlined in this guide will empower researchers to effectively utilize this important building block in the development of novel therapeutic agents and other functional organic materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis, antimycobacterial and anticancer activity of novel indole-based thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

The Pivotal Role of the Bromine Atom in the Reactivity of 2-bromo-1H-indole-3-carbaldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the bromine atom in the reactivity of 2-bromo-1H-indole-3-carbaldehyde. This versatile synthetic intermediate is of significant interest in medicinal chemistry and materials science due to the unique electronic and steric properties conferred by the bromine substituent. The interplay between the electron-withdrawing bromine atom and the adjacent formyl group on the indole scaffold dictates its reactivity in a wide array of chemical transformations. This guide will delve into the foundational aspects of its reactivity, present available quantitative data, detail experimental protocols for its key reactions, and visualize the underlying reaction mechanisms.

Introduction: The Strategic Importance of Bromine

The indole nucleus is a privileged scaffold in a multitude of natural products and pharmaceutical agents.[1] Functionalization of the indole ring is a cornerstone of drug discovery and development. In this compound, the bromine atom at the C2 position is not merely a placeholder but a critical determinant of its chemical behavior. Its presence introduces a unique combination of electronic and steric effects that profoundly influence the reactivity of the indole core.

The bromine atom's primary roles can be summarized as:

-

Electron-Withdrawing Effect: As a halogen, bromine exerts a significant inductive electron-withdrawing effect (-I), which modulates the electron density of the indole ring. This deactivates the pyrrole ring towards electrophilic attack to some extent but, more importantly, it activates the C2 position for nucleophilic substitution and metal-catalyzed cross-coupling reactions.

-

Leaving Group Ability: The carbon-bromine bond is susceptible to cleavage, making the bromine atom an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C2 position, providing a powerful tool for molecular diversification.

-

Steric Influence: The steric bulk of the bromine atom can influence the regioselectivity of certain reactions and the conformational preferences of the molecule and its derivatives.

This guide will explore these facets in detail, providing researchers with the necessary information to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for the core compound is presented below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 119910-45-1 | |

| Molecular Formula | C₉H₆BrNO | [2] |

| Molecular Weight | 224.05 g/mol | [2] |

| Appearance | Solid | [3] |

| Melting Point | 107 °C (for the N-ethyl derivative) | [4] |

Table 2: Spectroscopic Data for 2-chloro-1-ethyl-1H-indole-3-carbaldehyde (a closely related analogue)

| Data Type | Spectral Features | Reference |

| ¹H NMR (CDCl₃) | δ: 1.43 (t, J = 7.4 Hz, 3H, CH₂CH₃), 4.30 (q, J = 7.4 Hz, 2H, CH₂CH₃), 7.25-7.37 (m, 3H, HAr.), 8.30 (m, 1H, H-4Ind), 10.15 (s, 1H, CHO) | [4] |

| IR (ATR) | 1645 (C=O), 1600, 1580 (C=C Ar) cm⁻¹ | [4] |

The Role of the Bromine Atom in Key Chemical Transformations

The bromine atom at the C2 position is the key to unlocking a diverse range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast chemical space of 2-substituted indole-3-carbaldehydes.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 2-position of the indole ring is a prime site for palladium-catalyzed cross-coupling reactions. This allows for the introduction of aryl, vinyl, alkynyl, and amino moieties, making this compound a valuable building block in the synthesis of complex molecules.[1]

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds. In the context of this compound, this reaction enables the synthesis of 2-aryl and 2-vinyl-1H-indole-3-carbaldehydes.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol (General)

A general procedure for the Suzuki-Miyaura coupling of a bromo-indole with a boronic acid is as follows:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound (1.0 equiv), the desired aryl- or vinylboronic acid (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-substituted-1H-indole-3-carbaldehyde.

Table 3: Representative Suzuki-Miyaura Coupling Reactions of Bromo-heterocycles (Illustrative)

| Bromo-substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| ortho-bromoanilines | Various boronic esters | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 80 | 50-95 | [5] |

| Nitrogen-rich heterocycles | Phenylboronic acid | Pd₂(dba)₃/XPhos | K₃PO₄ | Dioxane/H₂O | 100 | up to 80 | [6] |

| 3-bromo-2-naphthoylbenzo[d]oxazol-2(3H)-one | Naphthylboronic acid | Pd(OAc)₂/Ligand 12 | K₃PO₄ | Toluene | 110 | 95 | [7] |

Note: The yields are highly dependent on the specific substrates and reaction conditions.

The Heck-Mizoroki reaction facilitates the coupling of aryl halides with alkenes to form substituted alkenes. This allows for the introduction of vinyl groups at the C2 position of the indole ring.

Diagram 2: Catalytic Cycle of the Heck-Mizoroki Reaction

Caption: Catalytic cycle of the Heck-Mizoroki reaction.

Experimental Protocol (General)

-

Reaction Setup: In a sealed tube, combine this compound (1.0 equiv), the alkene (1.1-2.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃), and a base (e.g., Et₃N, K₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add a suitable solvent such as DMF, acetonitrile, or toluene.

-

Reaction: Heat the mixture to a temperature ranging from 80 to 140 °C until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up: After cooling, filter the reaction mixture to remove the precipitated salts. Dilute the filtrate with water and extract with an organic solvent. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purification: Purify the residue by column chromatography to yield the 2-alkenyl-1H-indole-3-carbaldehyde.

The Sonogashira coupling is a reliable method for forming C(sp²)-C(sp) bonds, enabling the synthesis of 2-alkynyl-1H-indole-3-carbaldehydes.[8]

Diagram 3: Catalytic Cycle of the Sonogashira Coupling

Caption: Catalytic cycle of the copper-co-catalyzed Sonogashira coupling.

Experimental Protocol (General)

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 1-10 mol%), and a phosphine ligand if necessary.

-

Solvent and Reagents: Add a degassed solvent (e.g., THF, DMF, or Et₃N), the terminal alkyne (1.1-1.5 equiv), and a base (e.g., Et₃N, DIPA).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until completion.

-

Work-up: Quench the reaction with aqueous NH₄Cl, and extract with an organic solvent. Wash the organic layer with water and brine, dry, and concentrate.

-

Purification: Purify the crude product by column chromatography.

The Buchwald-Hartwig amination allows for the formation of C-N bonds between aryl halides and amines.[9] This reaction is particularly valuable for synthesizing 2-amino-1H-indole-3-carbaldehyde derivatives, which are important pharmacophores.

Diagram 4: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol (General)

-

Reaction Setup: In a glovebox, charge a vial with this compound (1.0 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-10 mol%), and a strong base (e.g., NaOt-Bu, K₃PO₄, 1.5-2.5 equiv).

-

Reagent Addition: Add the amine (1.1-1.5 equiv) and a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction: Seal the vial and heat the reaction mixture at a temperature between 80 and 120 °C until the reaction is complete.

-

Work-up: Cool the reaction, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry, and concentrate.

-

Purification: Purify the product by column chromatography.

Other Reactions Influenced by the Bromine Atom

Beyond palladium-catalyzed reactions, the bromine atom also influences other transformations:

-

Condensation Reactions: The aldehyde group at the C3 position readily undergoes condensation reactions with various nucleophiles, such as amines and hydrazines, to form imines, hydrazones, and other related derivatives. The electron-withdrawing nature of the bromine atom can enhance the electrophilicity of the aldehyde carbon, potentially accelerating these reactions.

-

Multicomponent Reactions: this compound serves as a versatile building block in multicomponent reactions, leading to the rapid construction of complex heterocyclic scaffolds.[1]

-

Electrophilic Substitution: While the bromine atom has a deactivating effect, electrophilic substitution reactions on the indole ring are still possible, often directed to specific positions due to the combined influence of the bromo and formyl groups.

Conclusion

The bromine atom in this compound is a powerful tool for synthetic chemists. Its electron-withdrawing nature and its ability to act as a leaving group in palladium-catalyzed cross-coupling reactions open up a vast array of possibilities for the synthesis of novel and complex indole derivatives. This guide has provided an overview of the key reactions, along with generalized experimental protocols and mechanistic insights. For researchers in drug discovery and materials science, a thorough understanding of the reactivity of this versatile building block is essential for the design and synthesis of next-generation functional molecules. Further research is warranted to explore the full synthetic potential of this compound and to obtain more detailed quantitative data on its various transformations.

References

- 1. Buy this compound (EVT-319951) | 119910-45-1 [evitachem.com]

- 2. PubChemLite - this compound (C9H6BrNO) [pubchemlite.lcsb.uni.lu]

- 3. jocpr.com [jocpr.com]

- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]

- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Technical Guide: Stability and Storage of 2-bromo-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2-bromo-1H-indole-3-carbaldehyde, a key building block in synthetic and medicinal chemistry. Due to the absence of extensive publicly available quantitative stability data for this specific compound, this guide synthesizes information from safety data sheets, supplier recommendations, and the known chemical properties of related indole derivatives. The document outlines optimal storage and handling procedures to minimize degradation and ensure the integrity of the compound for research and development purposes. Additionally, it provides a foundational experimental protocol for a stability-indicating HPLC method, which can be adapted to generate quantitative stability data.

Introduction

This compound is a versatile bifunctional molecule featuring a reactive aldehyde group and a bromine-substituted indole core. This unique structure makes it a valuable precursor in the synthesis of a wide range of heterocyclic compounds, including those with potential therapeutic applications.[1] The aldehyde allows for condensations and other nucleophilic additions, while the bromo-indole moiety can participate in cross-coupling reactions and other substitutions. Given its utility, understanding the stability profile of this compound is critical for ensuring the reliability and reproducibility of experimental results and for the long-term viability of compound libraries.

Chemical Stability Profile

Potential Degradation Pathways:

-

Oxidation: The indole ring is susceptible to oxidation, which can be initiated by atmospheric oxygen. This can lead to the formation of various oxidized species.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions in indole-containing molecules, leading to decomposition.

-

Hydrolysis: While generally stable, under strong acidic or basic conditions, the aldehyde group could potentially undergo reactions, or the overall molecule could be subject to hydrolysis, although this is less common for the indole ring itself.

Recommended Storage and Handling Conditions

To maintain the purity and stability of this compound, the following storage and handling conditions are recommended based on information from various chemical suppliers.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | To prevent oxidation of the indole ring by atmospheric oxygen. |

| Light | Protect from light | To avoid photodegradation. Use of amber vials or storage in a dark place is advised. |

| Moisture | Keep in a dry place in a tightly sealed container | To prevent hydrolysis and other moisture-mediated degradation. |

| Ventilation | Store in a well-ventilated area | General laboratory safety practice for handling chemical reagents. |

Experimental Protocols

Synthesis of this compound via Vilsmeier-Haack Reaction

This protocol describes a general method for the synthesis of this compound.

Materials:

-

2-bromo-1H-indole

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, add DMF and cool to 0°C.

-

Slowly add POCl₃ to the cooled DMF with stirring to form the Vilsmeier reagent.

-

Allow the mixture to warm to room temperature.

-

Dissolve 2-bromo-1H-indole in DCM and add it to the Vilsmeier reagent.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker of ice-cold saturated sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.

Logical Flow of Synthesis:

Caption: Vilsmeier-Haack synthesis workflow.

Stability-Indicating HPLC Method Development (General Protocol)

This protocol provides a starting point for developing a stability-indicating HPLC method to quantify this compound and its potential degradation products.

Objective: To develop an HPLC method capable of separating the parent compound from its degradation products formed under various stress conditions.

Materials and Equipment:

-

This compound

-

HPLC grade acetonitrile and water

-

HPLC grade formic acid or trifluoroacetic acid

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M HCl. Heat at 60°C for a specified time. Neutralize with 0.1 M NaOH.

-

Base Hydrolysis: Add 1 mL of the stock solution to 1 mL of 0.1 M NaOH. Heat at 60°C for a specified time. Neutralize with 0.1 M HCl.

-

Oxidative Degradation: Add 1 mL of the stock solution to 1 mL of 3% H₂O₂. Keep at room temperature for a specified time.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for a specified time. Dissolve in the mobile phase for analysis.

-

Photodegradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a specified time.

-

-

HPLC Analysis:

-

Inject the unstressed standard solution and the stressed samples into the HPLC system.

-

Use a gradient elution method to achieve separation. A starting point could be:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.

-

-

Monitor the elution profile at a suitable wavelength (e.g., the λmax of this compound).

-

-

Method Optimization: Adjust the gradient, flow rate, and column temperature to achieve baseline separation between the parent peak and all degradation product peaks.

Workflow for Stability-Indicating Method Development:

Caption: Forced degradation study workflow.

Conclusion

While quantitative stability data for this compound is not extensively documented, a conservative approach to its storage and handling is crucial for maintaining its integrity. By adhering to the recommended conditions of cool, dry, dark, and inert atmosphere storage, researchers can minimize the risk of degradation. The provided general protocol for a stability-indicating HPLC method serves as a framework for laboratories to generate their own quantitative data, which is essential for long-term studies and regulatory purposes. Further investigation into the specific degradation products and pathways will provide a more complete understanding of the stability profile of this important synthetic intermediate.

References

The Biological Potential of 2-bromo-1H-indole-3-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a prominent scaffold in medicinal chemistry, recognized for its presence in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in various intermolecular interactions, such as hydrogen bonding and π-π stacking, make it a privileged structure in drug design.[1] A derivative of significant interest is 2-bromo-1H-indole-3-carbaldehyde, a versatile synthetic intermediate that serves as a building block for more complex heterocyclic compounds with potential therapeutic applications.[2] This technical guide provides a comprehensive overview of the known and potential biological activities of this compound, with a focus on its anticancer, antimicrobial, and anti-inflammatory properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and workflows to facilitate further research and development in this area.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[3] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring, in this case, the 2-bromoindole precursor.

Experimental Protocol: Vilsmeier-Haack Reaction[3]

1. Preparation of the Vilsmeier Reagent:

-

In a flask maintained at 0-5 °C, slowly add phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) with constant stirring.

-

Continue stirring for 30-40 minutes at this low temperature to generate the electrophilic Vilsmeier reagent (chloroiminium salt).

2. Formylation of 2-bromoindole:

-

Dissolve 2-bromoindole in a suitable solvent.

-

Add the prepared Vilsmeier reagent dropwise to the 2-bromoindole solution.

-

Stir the reaction mixture at room temperature for 1-2 hours, followed by refluxing for 5-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully add a saturated sodium carbonate solution to neutralize the mixture to a pH of 8-9, which will precipitate the solid product.

-

Filter the solid, wash it with water, and then dry it.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure this compound.

References

- 1. Buy this compound (EVT-319951) | 119910-45-1 [evitachem.com]

- 2. A Fluorinated Analogue of Marine Bisindole Alkaloid 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine as Potential Anti-Biofilm Agent and Antibiotic Adjuvant Against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Formylation of 2-Bromoindole

For Researchers, Scientists, and Drug Development Professionals

The Vilsmeier-Haack reaction is a robust and widely utilized method for the formylation of electron-rich heterocyclic compounds, including indoles. This process introduces a formyl group (-CHO), a versatile synthetic handle, onto the indole nucleus, typically at the C3 position. The resulting indole-3-carboxaldehydes are crucial intermediates in the synthesis of a vast array of biologically active molecules and pharmaceutical agents. This document provides a comprehensive experimental protocol for the Vilsmeier-Haack formylation of 2-bromoindole to produce 2-bromo-1H-indole-3-carbaldehyde, a valuable building block in medicinal chemistry.

The reaction mechanism involves the initial formation of the Vilsmeier reagent, a chloroiminium salt, from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2] This electrophilic species is then attacked by the electron-rich 2-bromoindole, leading to the formation of an iminium intermediate. Subsequent aqueous work-up hydrolyzes this intermediate to yield the desired aldehyde.[2]

Quantitative Data Summary

The efficiency of the Vilsmeier-Haack formylation is influenced by factors such as the substituents on the indole ring, reaction temperature, and reaction time. The following table summarizes typical reaction conditions and yields for the formylation of various substituted indoles, providing a comparative overview.

| Indole Derivative | Reagents | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromoindole | POCl₃, DMF | 0 to 85 | 5 - 8 | ~90 (estimated) |

| Indole | POCl₃, DMF | 0 to 85 | 6 | 96[1] |

| 4-Methylindole | POCl₃, DMF | 0 to 85 | 8 | 90[1] |

| 5-Methylindole | POCl₃, DMF | 0 to 85 | 7 | 92[1] |

| 6-Chloroindole | POCl₃, DMF | 0 to 90 | 8 | 91[3] |

| 5-Chloroindole | POCl₃, DMF | 0 to 85 | 5 | 90[3] |

| 6-Bromoindole | POCl₃, DMF | 0 to 85 | 5 | 93[3] |

Experimental Protocol: Synthesis of this compound